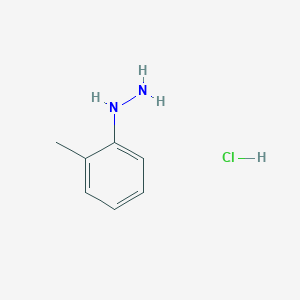

o-Tolylhydrazine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

O-Tolylhydrazine hydrochloride (OTHCl) is a chemical compound that is used in a variety of scientific research applications. It is a white, odorless powder that is soluble in water and other polar solvents. OTHCl is a derivative of hydrazine, a highly reactive and toxic compound. OTHCl is used in a range of scientific research applications, including in the synthesis of various compounds, as a reagent in biochemical assays, and as a catalyst in organic reactions. In

Scientific Research Applications

Therapeutic Agent for Polycythemia Vera : Phenylhydrazine hydrochloride has been used as a therapeutic agent in treating polycythemia vera (Giffin & Conner, 1929).

Experimental Use in Producing Anemia : This compound was used experimentally to induce anemia in animals (Brown & Giffin, 1926).

Treatment of Wastewater Containing Phenylhydrazine Hydrochloride : It's an intermediate in pesticide and medicine production, and its wastewater can be treated by resin adsorption and Fenton oxidation (Xi-zhi, 2013).

Tumor Induction in Laboratory Animals : Various hydrazine hydrochlorides, including Carbamylhydrazine hydrochloride, have been studied for their potential to induce tumors in laboratory animals (Tóth, Shumizu, & Erickson, 1975).

Pharmaceutical Formulations : Studies on hydroxyzine hydrochloride microsponges for topical delivery indicate research into controlled release drug formulations (Rizkalla, Aziz, & Soliman, 2011).

Chemotherapeutic Applications : Procarbazine hydrochloride has been used in the treatment of brain tumors (Kumar et al., 1974).

Metabolic Studies in Treatment of Polycythemia Vera : Phenylhydrazine hydrochloride was employed in metabolic studies related to polycythemia vera treatment (Huffman, 1927).

Potential as a Drug Carrier : α,β-Polyasparthydrazide, derived from the reaction with hydrazine, shows potential as a plasma substitute and drug carrier (Giammona et al., 1994).

Insecticidal Activity : Research on new insecticides has identified bisacylhydrazines and other compounds with hydrazine structures as having ecdysteroidal and juvenile hormone activity (Dhadialla, Carlson, & Le, 1998).

Safety and Hazards

Mechanism of Action

Target of Action

It has been used in the preparation of o-tolylhydrazone of d-galactose , suggesting that it may interact with carbohydrate molecules or enzymes involved in carbohydrate metabolism.

Mode of Action

Hydrazines, in general, are known to react with aldehydes and ketones to form hydrazones . This suggests that o-Tolylhydrazine hydrochloride might interact with its targets through a similar mechanism, possibly modifying their structure and function.

Biochemical Pathways

Given its use in the synthesis of hydrazones , it might be involved in pathways related to carbohydrate metabolism or other processes involving aldehydes and ketones.

Pharmacokinetics

Its solubility profile indicates that it is soluble in alcohol, chloroform, and diethyl ether, slightly soluble in cold petroleum ether, and very slightly soluble in water . This could influence its absorption and distribution in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Its solubility profile suggests that it might be more effective in environments with certain organic solvents .

properties

| { "Design of the Synthesis Pathway": "The synthesis of o-Tolylhydrazine hydrochloride can be achieved by a reaction between o-Toluidine and hydrazine hydrate in the presence of hydrochloric acid.", "Starting Materials": [ "o-Toluidine", "Hydrazine hydrate", "Hydrochloric acid" ], "Reaction": [ "Mix o-Toluidine and hydrazine hydrate in a 1:1 molar ratio in a round-bottom flask", "Add hydrochloric acid to the mixture and stir for several hours at room temperature", "Heat the mixture under reflux for 4-6 hours", "Cool the mixture to room temperature and filter the resulting solid", "Wash the solid with cold water and dry it under vacuum", "Recrystallize the solid from ethanol to obtain pure o-Tolylhydrazine hydrochloride" ] } | |

CAS RN |

635-26-7 |

Molecular Formula |

C7H11ClN2 |

Molecular Weight |

158.63 g/mol |

IUPAC Name |

hydron;(2-methylphenyl)hydrazine;chloride |

InChI |

InChI=1S/C7H10N2.ClH/c1-6-4-2-3-5-7(6)9-8;/h2-5,9H,8H2,1H3;1H |

InChI Key |

KJGFNDCSTWGUDT-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1NN.Cl |

Canonical SMILES |

[H+].CC1=CC=CC=C1NN.[Cl-] |

Other CAS RN |

635-26-7 |

Pictograms |

Irritant |

synonyms |

(2-Methylphenyl)hydrazine Monohydrochloride; _x000B_o-Tolyl-Hydrazine Monohydrochloride; 2-Methylbenzenehydrazine Hydrochloride_x000B_2-Methylphenylhydrazine Hydrochloride; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

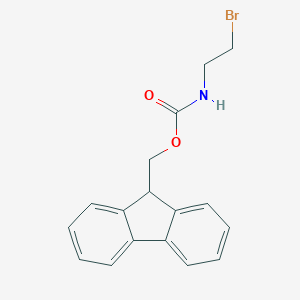

![4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid](/img/structure/B51371.png)

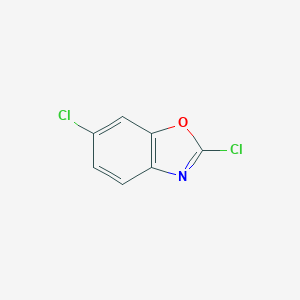

![2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]-](/img/structure/B51378.png)

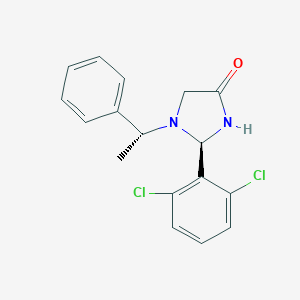

![4-[{4-[(E)-(3-Acetyl-5-nitrothiophen-2-yl)diazenyl]-3-methylphenyl}(ethyl)amino]butyl acetate](/img/structure/B51380.png)